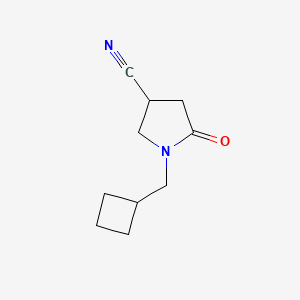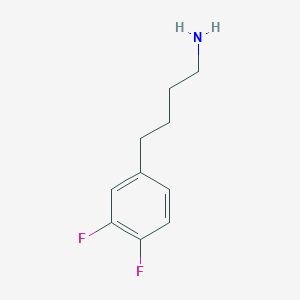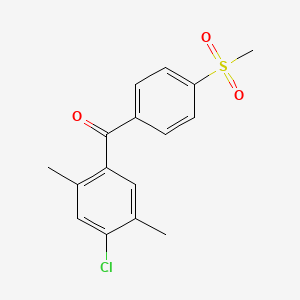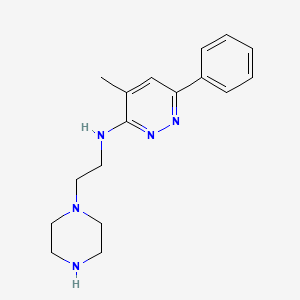
4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine
描述
4-Methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-amine is a synthetic organic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring substituted with a methyl group at the 4-position, a phenyl group at the 6-position, and a piperazine moiety linked through an ethyl chain at the N-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
作用机制
Target of Action
The compound “4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine” contains a pyridazinone moiety . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets, depending on the specific structural changes made to the pyridazinone moiety .
Mode of Action
Pyridazinone derivatives have been found to interact with their targets in various ways, leading to a range of pharmacological effects .
Biochemical Pathways
Pyridazinone derivatives have been found to affect various biochemical pathways, depending on their specific structural features .
Result of Action
Pyridazinone derivatives have been found to have a range of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or diesters under acidic or basic conditions.
Substitution Reactions:
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine moiety is introduced through the reaction of the pyridazine intermediate with an appropriate piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4-Methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-tubercular, anti-cancer, and anti-inflammatory properties.
Biology: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Industry: The compound may be utilized in the development of new drugs and therapeutic agents.
相似化合物的比较
Similar Compounds
4-Methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-one: A similar compound with a ketone group instead of an amine group.
4-Methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-carboxamide: A derivative with a carboxamide group.
Uniqueness
4-Methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-amine is unique due to its specific substitution pattern and the presence of the piperazine moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .
属性
IUPAC Name |
4-methyl-6-phenyl-N-(2-piperazin-1-ylethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-14-13-16(15-5-3-2-4-6-15)20-21-17(14)19-9-12-22-10-7-18-8-11-22/h2-6,13,18H,7-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSULVDIIXDFKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCNCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



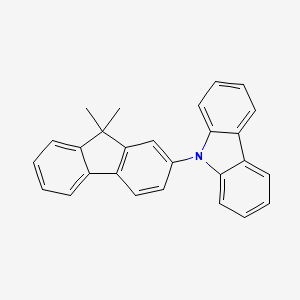
![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
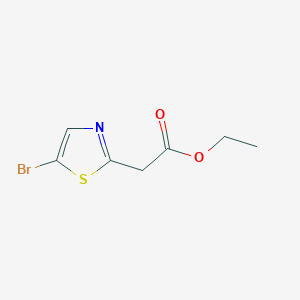

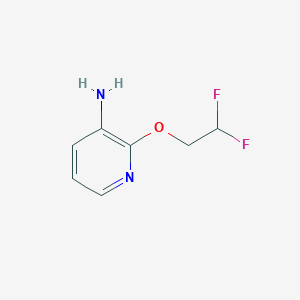
![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)
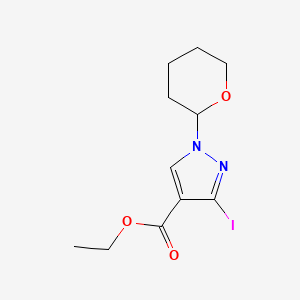
![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)

